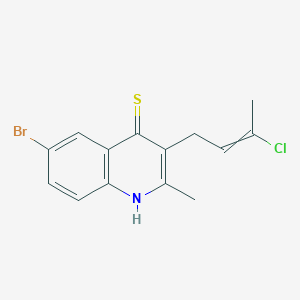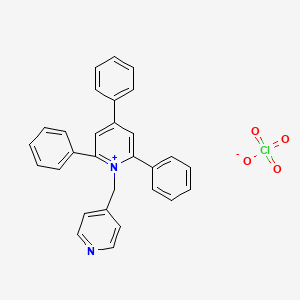
Methyl 3-amino-3-(naphthalen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-3-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C14H15NO2. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(naphthalen-2-yl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method includes the esterification of 3-amino-3-naphthalen-2-ylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-3-(naphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-3-(naphthalen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-3-(naphthalen-2-yl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-3-phenylpropanoate
- Methyl 3-amino-3-(2-naphthyl)propanoate
- Methyl 3-amino-3-(1-naphthyl)propanoate
Uniqueness
Methyl 3-amino-3-(naphthalen-2-yl)propanoate is unique due to its specific naphthalene ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific chromophoric or electronic characteristics.
Eigenschaften
CAS-Nummer |
618109-85-6 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 |
IUPAC-Name |
methyl 3-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9,15H2,1H3 |
InChI-Schlüssel |
JFWNNOBLJXSMPG-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
Kanonische SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]decan-4-one, 2-phenyl-](/img/structure/B1658597.png)


![Pentyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B1658601.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(phenylmethyl)-](/img/structure/B1658602.png)
![N-[(E)-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B1658603.png)


![3-methyl-2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658607.png)
![11-(3-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B1658608.png)
![4-[4-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658611.png)



